molecular formula C21H21NO4 B2457074 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010930-72-9

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No. B2457074
CAS RN: 1010930-72-9
M. Wt: 351.402
InChI Key: IZTPCJCPPGOMIG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one, also known as PPO, is a synthetic compound that belongs to the class of oxazine derivatives. PPO has been the subject of scientific research in recent years due to its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Fused Heterocyclic Systems : Research on the synthesis of various fused oxazine derivatives, including structures similar to the mentioned compound, has highlighted their potential for significant chemical and pharmacological activities. These studies involve the preparation of novel compounds through different synthetic routes and the evaluation of their antioxidant and anticancer activities (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Conformational Isomerism : Investigations into the oxidation and conformational isomerism of chromenopyridazines reveal insights into the structural behaviors of these compounds, including aspects like trans-ring junctions and acid-catalyzed interconversions, which are crucial for understanding their chemical properties and potential applications (Anastasis, Brown, & Marcus, 1984).

Pharmacological Activities

  • Antibacterial Effects : Studies on the antibacterial activity of synthesized derivatives, including 4-hydroxy-chromen-2-one and its analogs, demonstrate their potential in combating bacterial infections. These compounds exhibit bacteriostatic and bactericidal activity against various bacterial strains, suggesting their usefulness in developing new antibacterial agents (Behrami & Dobroshi, 2019).

  • Antimicrobial Activity : Novel compounds such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have been synthesized and tested for their in vitro antimicrobial activity. These compounds show significant activity against both bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Mandala et al., 2013).

Material Science Applications

  • Catalysis and Synthesis : The development of novel catalytic systems, such as polystyrene-supported bases for organic synthesis, demonstrates the utility of chromene derivatives in facilitating environmentally friendly chemical processes. These catalysts have been applied in the synthesis of important compounds like Warfarin and its analogues, offering efficient and reusable solutions for organic transformations (Alonzi et al., 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTPCJCPPGOMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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